

An In-depth Technical Guide to the Chemical Structure and Properties of LY217896

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LY217896, chemically identified as 1,3,4-thiadiazol-2-ylcyanamide, is an antiviral agent developed by Eli Lilly and Company. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological activities, with a focus on its anti-influenza virus effects. Detailed experimental protocols for key in vitro and in vivo studies are presented, and its metabolic pathway is elucidated. All quantitative data are summarized in structured tables for clarity, and key biological processes are visualized through signaling pathway and workflow diagrams.

Chemical Structure and Physicochemical Properties

LY217896 is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a cyanamide group. Its chemical identity has been established through various spectroscopic and analytical techniques.



Identifier	Value	
IUPAC Name	sodium;cyano-(1,3,4-thiadiazol-2-yl)azanide	
SMILES	C1=NN=C(S1)[N-]C#N.[Na+]	
Molecular Formula	C ₃ HN ₄ NaS	
Molecular Weight	148.12 g/mol	

Note: Physicochemical properties such as melting point, boiling point, and water solubility are not readily available in the public domain.

Antiviral Activity

LY217896 has demonstrated inhibitory activity against influenza A and B viruses in both in vitro and in vivo models.

In Vitro Antiviral Activity

The in vitro efficacy of LY217896 was evaluated against a panel of influenza A and B virus strains in Madin-Darby canine kidney (MDCK) cells. The 50% inhibitory concentration (IC₅₀) was determined using a cytopathic effect (CPE) inhibition assay.

Influenza Virus Strain	IC ₅₀ (μg/mL)
Influenza A/Hong Kong/68 (H3N2)	0.37
Influenza A/Victoria/75 (H3N2)	1.19
Influenza A/USSR/77 (H1N1)	0.52
Influenza A/Brazil/78 (H1N1)	0.68
Influenza B/Hong Kong/72	0.75
Influenza B/Singapore/79	1.54

In Vivo Antiviral Activity



The protective effect of LY217896 was assessed in a lethal challenge model in CD-1 mice and a fever reduction model in ferrets.

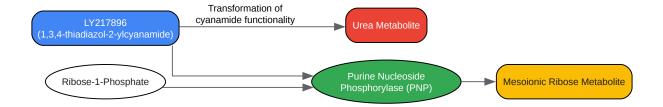
Animal Model	Virus Strain	Dosage	Outcome
CD-1 Mice	Influenza A/Hong Kong/68 (H3N2)	9 mg/m²/day	Protection from lethal infection
CD-1 Mice	Influenza B/Hong Kong/72	9 mg/m²/day	Protection from lethal infection
Ferrets	Influenza A/Hong Kong/68 (H3N2)	Not specified	Prevention of fever

Biotransformation

The metabolic fate of LY217896 has been investigated in mice and in various cell cultures. The biotransformation of LY217896 proceeds through two primary pathways, yielding a urea metabolite and a highly polar ribose derivative. The formation of the ribose metabolite is a notable enzymatic conversion.

The key enzyme responsible for the formation of the ribose metabolite has been identified as purine nucleoside phosphorylase (PNP). This enzyme catalyzes the transfer of a ribose-1-phosphate group to LY217896. Interestingly, the resulting ribose and urea metabolites of LY217896 are reported to be essentially inactive against influenza viruses in vitro.









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